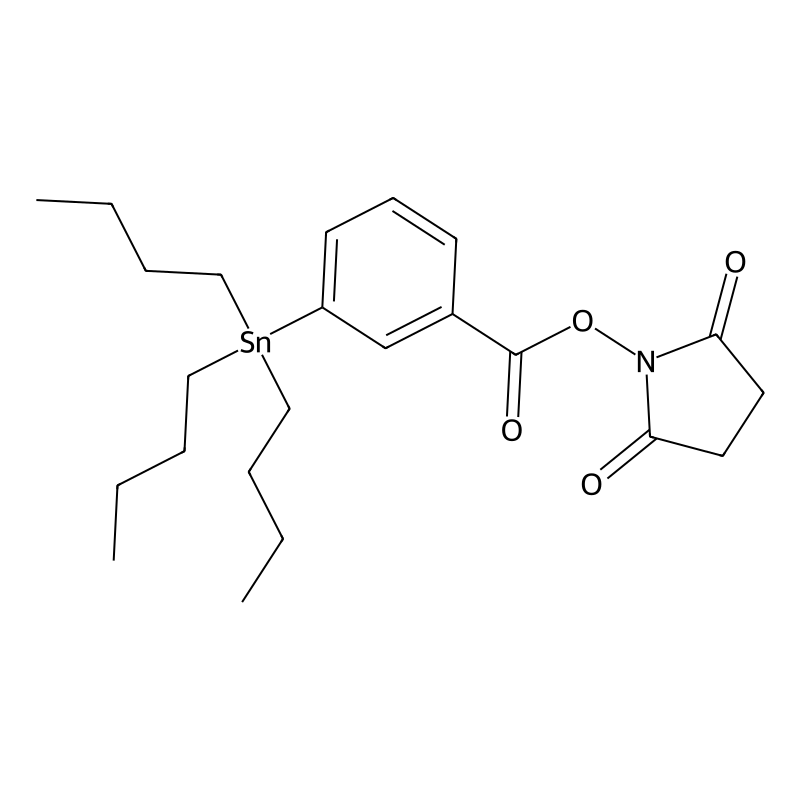

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Radiopharmaceutical Labeling:

SBTB is primarily used as a radioiodination agent in the labeling of biomolecules, particularly monoclonal antibodies (mAbs) for diagnostic and therapeutic purposes. It acts as a bifunctional linker, containing an N-hydroxysuccinimide (NHS) ester group for biomolecule conjugation and a tri-n-butyltin (TBT) moiety for subsequent radioiodination with radioiodine (I-125 or I-131).

- Mechanism: The NHS ester group of SBTB reacts with the primary amines present in biomolecules, forming a stable amide bond. Subsequently, the TBT moiety undergoes radioiododestannylation with radioiodine, resulting in the radiolabeled biomolecule. This process allows for the introduction of radioactive iodine into biomolecules for various applications, including:

Advantages of SBTB:

- High labeling efficiency: SBTB exhibits efficient conjugation and radioiodination, leading to high yields of radiolabeled biomolecules.

- Mild reaction conditions: The labeling process can be performed under mild aqueous conditions, minimizing potential damage to biomolecules.

- Stability: Radiolabeled biomolecules conjugated with SBTB demonstrate good in vivo stability, allowing for effective targeting and imaging applications.

Limitations and Safety Considerations:

- Toxicity: TBT, a component of SBTB, is a known endocrine disruptor and potential environmental contaminant.

- Disposal: Radioiodination using SBTB generates radioactive waste, requiring proper handling and disposal according to relevant regulations.

Alternative Labeling Methods:

Several alternative methods exist for radioiodination of biomolecules, each with its own advantages and limitations. Some commonly used alternatives include:

- Direct iodination: This method involves directly incorporating radioiodine into the biomolecule, but often requires harsh reaction conditions and can lead to reduced activity and potential biomolecule damage.

- Other linker molecules: Various linker molecules besides SBTB are available, offering different properties and potential benefits for specific applications.

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate is a chemical compound that features a succinimide group and a tri-n-butylstannyl moiety attached to a benzoate structure. This compound is primarily utilized in radiochemistry, particularly in the labeling of biomolecules for imaging and therapeutic applications. The presence of the tri-n-butylstannyl group enhances its reactivity, making it suitable for various radiolabeling techniques.

- Astatination: This compound is used as a precursor for the synthesis of N-succinimidyl-3-(211At-astatobenzoate), which is employed in targeted alpha-particle therapy. The reaction involves electrophilic destannylation, where the tri-n-butylstannyl group is replaced by astatine, allowing for the incorporation of the radioactive isotope into biomolecules .

- Radioiodination: It can also be involved in radioiododestannylation reactions, facilitating the introduction of iodine isotopes into proteins and peptides .

The biological activity of N-succinimidyl-3-(tri-n-butylstannyl)benzoate is closely linked to its application in radiolabeling. When conjugated with antibodies or peptides, it enables targeted delivery of radiotherapeutics to specific tissues, enhancing the efficacy of treatments while minimizing damage to surrounding healthy cells. Studies have demonstrated its utility in biodistribution studies, showing low thyroid uptake and favorable kidney uptake when labeled with monoclonal antibodies .

The synthesis of N-succinimidyl-3-(tri-n-butylstannyl)benzoate typically involves several steps:

- Starting Materials: The synthesis begins with 3-iodobenzoic acid.

- Formation of Succinimidyl Ester: The acid is reacted with N-hydroxysuccinimide to form the corresponding succinimidyl ester.

- Introduction of Tri-n-butylstannyl Group: The succinimidyl ester is then treated with tri-n-butylstannyl chloride in the presence of a base to yield N-succinimidyl-3-(tri-n-butylstannyl)benzoate.

This method allows for high yields and purity, making it suitable for further applications in radiochemistry.

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate has several notable applications:

- Radiolabeling: It serves as a key precursor for the development of radiopharmaceuticals used in diagnostic imaging and targeted radiotherapy.

- Research Tool: It is utilized in various biochemical studies involving protein labeling and tracking within biological systems.

- Therapeutic Agent: Its ability to incorporate radioactive isotopes makes it valuable in developing targeted therapies for cancer treatment.

Interaction studies involving N-succinimidyl-3-(tri-n-butylstannyl)benzoate focus on its binding affinity and reactivity with biomolecules. For instance, studies have shown that when conjugated with antibodies, it can effectively target specific cells while minimizing off-target effects. The compound's reactivity also allows for efficient labeling under mild conditions, preserving the biological activity of the target molecules .

Several compounds share structural similarities with N-succinimidyl-3-(tri-n-butylstannyl)benzoate. Here are some notable examples:

Uniqueness

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate stands out due to its specific application in alpha-particle therapy and its favorable biodistribution profile when used as a labeling agent. Its unique tri-n-butylstannyl group enhances its reactivity and stability compared to other similar compounds.

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate emerged as a significant innovation in radiochemistry during the late 1980s, addressing critical limitations in conventional radiohalogenation methods. Early investigations by Zalutsky and colleagues in 1989 demonstrated its potential for antibody labeling with alpha-emitting radioisotopes such as astatine-211, establishing a foundation for targeted radiotherapy development. This compound was designed to overcome the oxidative damage and in vivo instability associated with traditional labeling techniques such as chloramine-T and Iodogen methods, which frequently compromised immunoreactivity and resulted in rapid dehalogenation after administration.

The development of ATE represented a significant advancement in radiopharmaceutical chemistry by providing a non-oxidative, indirect labeling approach that preserved the biological activity of sensitive biomolecules while enhancing in vivo stability of the radioisotope-protein conjugate. This innovation helped bridge an important technological gap between the theoretical potential of radioimmunotherapy and its practical clinical application.

Significance in Radiopharmaceutical Chemistry

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate serves as a bifunctional agent in radiopharmaceutical preparations, functioning as both a prosthetic group for radiohalogenation and an active ester for protein conjugation. Its chemical design enables a two-step labeling process: first, the tributylstannyl group undergoes nucleophilic substitution with radiohalogens (including iodine-123/125/131 or astatine-211); subsequently, the activated N-hydroxysuccinimide ester facilitates covalent conjugation to amino groups of proteins and peptides.

The compound's significance in radiopharmaceutical chemistry is primarily attributed to several key advantages:

This combination of features has established ATE as a preferred reagent for preparing radioimmunoconjugates intended for both diagnostic imaging and therapeutic applications.

Evolution of Research Applications

The applications of N-Succinimidyl-3-(tri-n-butylstannyl)benzoate have evolved considerably since its introduction, expanding from basic radiochemistry research into increasingly sophisticated clinical applications. Initial studies in the late 1980s focused primarily on radioiodination of monoclonal antibodies (mAbs) for biodistribution studies. By the early 1990s, researchers had begun exploring its potential for therapeutic applications, particularly in targeted alpha therapy using astatine-211.

The compound's application trajectory has developed across several phases:

Early Phase (1989-1995): Proof-of-concept studies demonstrating improved radioiodination of antibodies and preliminary tumor targeting in xenograft models.

Expansion Phase (1996-2005): Extension to various antibody formats including F(ab')2 fragments, optimization of labeling conditions, and development of combined labeling techniques (e.g., simultaneous biotinylation and radioiodination).

Therapeutic Application Phase (2006-2017): Focus on therapeutic efficacy in cancer models, particularly glioblastoma, with emphasis on alpha-emitter conjugation and comparative dosimetry studies.

Advanced Development Phase (2018-2025): Refinement of radiochemical methodologies, exploration of novel targeting moieties, and integration with emerging therapeutic modalities for clinical translation.

This progression reflects the compound's enduring value in radiopharmaceutical research, adapting to new radioisotopes and targeting strategies as the field has advanced.

Nomenclature and Research Terminology

The literature reveals some variations in nomenclature and abbreviations used to describe N-Succinimidyl-3-(tri-n-butylstannyl)benzoate and related compounds. Understanding these variations is essential for comprehensive literature searches and research continuity. The most common terminology includes:

In scientific literature, these compounds are categorized within several technical domains:

- Prosthetic groups: Functional moieties that facilitate indirect labeling of biomolecules

- Radioiododestannylation reagents: Compounds designed for tin-halogen exchange reactions

- Bolton-Hunter-type reagents: Acylation agents for introducing radioiodine into proteins

- Bifunctional chelators: Molecules containing both protein-reactive and metal-binding sites

Researchers should note that ATE specifically refers to the meta-substituted variant (position-3), while SBTB typically indicates the para-substituted variant (position-4), though this nomenclature is not consistently applied across all publications.

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate represents a critical organotin compound widely utilized in radiochemical synthesis and bioconjugation applications [1] [2]. The compound's molecular formula C23H35NO4Sn and molecular weight of 508.24 g/mol make it an ideal prosthetic group for radioiodination procedures . Multiple synthetic approaches have been developed to produce this compound with high purity and yield for research applications.

Laboratory-Scale Synthesis Approaches

Laboratory-scale synthesis of N-Succinimidyl-3-(tri-n-butylstannyl)benzoate employs coupling reactions between 3-(tri-n-butylstannyl)benzoic acid and N-hydroxysuccinimide using carbodiimide-based coupling agents . Two distinct methodologies have been established, differing primarily in solvent systems and purification approaches.

Dichloromethane-Based Synthesis

The dichloromethane-based synthesis protocol represents the most widely adopted methodology for preparing N-Succinimidyl-3-(tri-n-butylstannyl)benzoate . In this approach, 3-(tri-n-butylstannyl)benzoic acid undergoes coupling with N-hydroxysuccinimide in dichloromethane using dicyclohexylcarbodiimide as the activating agent [1]. The reaction proceeds at room temperature for eighteen hours, after which dicyclohexylurea byproducts are removed through filtration .

The reaction mixture undergoes sequential washing with 1 M hydrochloric acid, saturated sodium hydrogen carbonate, and brine solutions, followed by drying over anhydrous sodium sulfate . Final purification utilizes silica gel chromatography with a hexane to ethyl acetate ratio of 4:1, yielding the target compound with reported purity exceeding 95% and yields of 75% .

Table 1: Laboratory-Scale Synthesis Approaches Comparison

| Parameter | Dichloromethane Method | Tetrahydrofuran Method |

|---|---|---|

| Solvent | Dichloromethane | Tetrahydrofuran |

| Coupling Agent | Dicyclohexylcarbodiimide | Dicyclohexylcarbodiimide |

| Reaction Temperature (°C) | Room temperature (20-25) | Room temperature (20-25) |

| Reaction Time (hours) | 18 | 24 |

| Purification Method | Column chromatography (hexane/ethyl acetate 4:1) | Recrystallization or column chromatography |

| Typical Yield (%) | 75 | 70-75 |

| Product Purity (%) | >95 | >95 |

| Advantages | Higher yield, faster reaction | Versatile purification options |

| Limitations | Requires anhydrous conditions | Longer reaction time |

Tetrahydrofuran-Based Synthesis

The tetrahydrofuran-based synthesis provides an alternative approach employing tetrahydrofuran as the reaction solvent with dicyclohexylcarbodiimide facilitating the coupling reaction . This methodology requires stirring at room temperature for twenty-four hours, followed by filtration to remove dicyclohexylurea and solvent evaporation under reduced pressure . The residue undergoes purification either through recrystallization from hexane or column chromatography, achieving comparable yields of 70-75% .

The tetrahydrofuran method offers greater flexibility in purification options while maintaining product purity standards [4]. The extended reaction time compensates for the slightly lower reactivity observed in tetrahydrofuran compared to dichloromethane systems [5]. Both methodologies produce analytically pure N-Succinimidyl-3-(tri-n-butylstannyl)benzoate suitable for subsequent radioiodination applications [1].

Coupling Reaction Optimization

Optimization of coupling reactions for N-Succinimidyl-3-(tri-n-butylstannyl)benzoate synthesis involves systematic evaluation of carbodiimide selection and reaction parameter refinement [6]. Successful optimization requires careful consideration of coupling efficiency, byproduct formation, and purification complexity [7].

Carbodiimide Selection and Optimization

Carbodiimide selection significantly influences coupling efficiency and product yield in N-Succinimidyl-3-(tri-n-butylstannyl)benzoate synthesis [6] [7]. Dicyclohexylcarbodiimide remains the most commonly employed coupling agent, offering reliable coupling efficiency between 75-85% with predictable dicyclohexylurea byproduct formation [7]. The doubly protonated form of the carbodiimide reacts with deprotonated carboxylic acid to form the desired O-acylisourea intermediate [6].

Alternative carbodiimides including 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-(3-Dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride demonstrate enhanced coupling efficiency ranging from 80-95% [6]. These water-soluble carbodiimides facilitate easier purification through formation of water-soluble urea derivatives, reducing purification complexity compared to dicyclohexylcarbodiimide systems [6].

Table 2: Carbodiimide Selection and Optimization

| Coupling Agent | Optimal Temperature Range (°C) | Reaction Time (hours) | Coupling Efficiency (%) | Byproduct Formation | Purification Complexity |

|---|---|---|---|---|---|

| Dicyclohexylcarbodiimide | 20-25 | 18-24 | 75-85 | Dicyclohexylurea | Moderate |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 0-25 | 2-8 | 80-90 | N,N-diisopropylethylurea | Easy |

| N,N-Diisopropylcarbodiimide | 0-40 | 12-18 | 70-80 | N,N-diisopropylcarbodiimide derivatives | Moderate |

| N-(3-Dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride | 0-25 | 4-12 | 85-95 | Water-soluble urea derivatives | Easy |

Reaction Temperature and Time Parameters

Temperature and time parameter optimization directly affects yield and product quality in N-Succinimidyl-3-(tri-n-butylstannyl)benzoate synthesis [8] [9]. Room temperature conditions between 20-25°C provide optimal balance between reaction rate and side reaction minimization [8]. Extended reaction times of eighteen to twenty-four hours ensure complete conversion while maintaining product integrity .

Elevated temperatures between 60-80°C can increase reaction rates and achieve yields of 80-90% with reduced reaction times of four to eight hours [9]. However, higher temperatures increase the risk of side reactions and thermal degradation of the stannyl group [8]. Low temperature conditions below 0°C significantly reduce reaction rates, requiring extended reaction times while yielding lower overall conversion [10].

Table 3: Temperature and Time Parameter Optimization

| Temperature Range (°C) | Optimal Reaction Time | Yield Range (%) | Primary Application | Side Reaction Risk |

|---|---|---|---|---|

| -100 to -80 | 30 minutes | 45-55 | Metal-halogen exchange | Low |

| -20 to 0 | 2-4 hours | 65-75 | Low temperature coupling | Low |

| 20 to 25 | 18-24 hours | 70-85 | Standard coupling conditions | Minimal |

| 60 to 80 | 4-8 hours | 80-90 | Elevated temperature synthesis | Moderate |

| 100 to 120 | 1-3 hours | 60-70 | High temperature stannylation | High |

Purification Strategies for Research Applications

Purification strategies for N-Succinimidyl-3-(tri-n-butylstannyl)benzoate must address both analytical purity requirements and practical considerations for research applications [11]. The selection of appropriate purification methodologies depends on scale, purity requirements, and subsequent application needs [12] [13].

Methodology Selection Criteria

Purification methodology selection requires evaluation of multiple criteria including scale applicability, purity achievement, time requirements, and cost effectiveness [13]. Flash chromatography on silica gel represents the most versatile approach for scales ranging from 0.1 to 50 grams, achieving purities of 95-98% within thirty to sixty minutes [13]. This methodology offers high cost effectiveness while maintaining moderate solvent consumption [13].

Column chromatography provides excellent resolution for smaller scales up to 10 grams, achieving purities of 90-95% but requiring two to four hours for completion [13]. High-performance liquid chromatography delivers the highest purity levels exceeding 99% but remains limited to milligram to gram scales with lower cost effectiveness [11]. Recrystallization offers the most economical approach for larger scales up to 100 grams, achieving purities of 85-95% with minimal solvent consumption [13].

Table 4: Purification Strategy Selection Criteria

| Purification Method | Scale Applicability | Purity Achieved (%) | Time Required | Solvent Consumption | Cost Effectiveness |

|---|---|---|---|---|---|

| Flash chromatography (silica gel) | 0.1-50 g | 95-98 | 30-60 minutes | Moderate | High |

| Column chromatography | 0.01-10 g | 90-95 | 2-4 hours | High | Moderate |

| Recrystallization | 1-100 g | 85-95 | 4-24 hours | Low | High |

| High-performance liquid chromatography | mg to g scale | >99 | 30-90 minutes | Low | Low |

| Preparative thin-layer chromatography | mg scale | 90-95 | 1-3 hours | Low | Moderate |

Yield Enhancement Techniques

Yield enhancement techniques focus on optimizing reaction conditions and minimizing product loss during synthesis and purification [8] [10]. Optimized stoichiometry provides yield improvements of 10-15% through minimization of side reactions while maintaining easy implementation with low cost impact [10]. Anhydrous conditions prevent hydrolysis of reactive intermediates, contributing yield improvements of 15-20% through moisture exclusion protocols [14].

Temperature control optimization represents the most significant yield enhancement technique, providing improvements of 20-25% through optimized reaction kinetics [8] [10]. Inert atmosphere implementation prevents oxidation reactions, contributing modest yield improvements of 5-10% with minimal cost impact [14]. Catalyst loading optimization enhances reaction rates, providing yield improvements of 15-30% through enhanced transmetalation efficiency [10].

Table 5: Yield Enhancement Techniques

| Technique | Yield Improvement (%) | Implementation Difficulty | Cost Impact | Mechanism |

|---|---|---|---|---|

| Optimized stoichiometry | 10-15 | Easy | Low | Minimizes side reactions |

| Anhydrous conditions | 15-20 | Moderate | Moderate | Prevents hydrolysis |

| Inert atmosphere (nitrogen/argon) | 5-10 | Easy | Low | Prevents oxidation |

| Temperature control | 20-25 | Moderate | Low | Optimizes reaction kinetics |

| Reaction time optimization | 10-20 | Easy | Minimal | Maximizes conversion |

| Catalyst loading optimization | 15-30 | Moderate | Moderate | Enhances reaction rate |

| Solvent selection | 10-25 | Easy | Variable | Improves solubility |

Alternative Synthetic Pathways

Alternative synthetic pathways provide complementary approaches for N-Succinimidyl-3-(tri-n-butylstannyl)benzoate synthesis through direct stannylation and palladium-catalyzed methodologies [15] [16]. These approaches offer distinct advantages in substrate scope, selectivity, and reaction conditions [17] [15].

Direct Stannylation Approaches

Direct stannylation approaches utilize hexabutylditin as the stannylating agent in palladium-catalyzed cross-coupling reactions with aryl halides [16] [18]. The methodology employs palladium tetrakis(triphenylphosphine) catalyst at concentrations of 5-10 mol% with reaction temperatures between 80-120°C for twelve to twenty-four hours [2] [16]. This approach achieves yields of 60-80% with high selectivity and broad substrate scope [18].

The synthesis pathway involves metal-halogen exchange using hexabutylditin followed by base hydrolysis of intermediate ethyl esters [4]. Conversion of the resulting benzoic acid to the desired succinimide ester utilizes dicyclohexylcarbodiimide and N-hydroxysuccinimide in anhydrous tetrahydrofuran [4]. The methodology produces sufficient material for over 9000 labeling experiments from a single synthetic batch [4].

Palladium-Catalyzed Methods

Palladium-catalyzed methods employ cross-coupling reactions between organotin precursors and aryl halides under mild conditions [15] [19]. These methodologies utilize palladium tetrakis(triphenylphosphine) or bis(dibenzylideneacetone)palladium catalysts at concentrations of 2-5 mol% with reaction temperatures between 60-100°C [15]. The approach achieves yields of 70-90% with very high selectivity and broad substrate applicability [19].

Palladium-catalyzed stannylation proceeds through oxidative addition, transmetalation, and reductive elimination steps [20]. The stereoselective nature of these reactions enables synthesis of defined stereoisomers with complete control of stereoselectivity [19]. Cobalt-catalyzed variants provide alternative pathways through chelation-assisted oxidative addition mechanisms [20].

Table 6: Alternative Synthetic Pathways Comparison

| Method | Catalyst Required | Temperature (°C) | Reaction Time | Typical Yield (%) | Selectivity | Substrate Scope |

|---|---|---|---|---|---|---|

| Direct stannylation with hexabutylditin | Palladium tetrakis(triphenylphosphine) (5-10 mol%) | 80-120 | 12-24 hours | 60-80 | High | Broad |

| Palladium-catalyzed cross-coupling | Palladium tetrakis(triphenylphosphine) or Bis(dibenzylideneacetone)palladium (2-5 mol%) | 60-100 | 4-12 hours | 70-90 | Very high | Very broad |

| Lithium-tin exchange | None | -78 to -100 | 2-4 hours | 50-70 | Moderate | Limited |

| Grignard-mediated stannylation | None | -78 to 0 | 4-8 hours | 40-60 | Moderate | Moderate |

Electrophilic Destannylation Mechanisms

Halogenation Reaction Pathways

Electrophilic destannylation represents the most versatile and widely utilized approach for introducing radioactive halogens into aromatic compounds bearing organotin substituents. The fundamental mechanism involves the displacement of the tri-n-butylstannyl group by an electrophilic halogen species, typically generated through oxidation of the corresponding halide anion.

The general reaction pathway proceeds through a two-step mechanism involving initial halogen oxidation followed by electrophilic aromatic substitution. In the first step, the halide anion undergoes oxidation to generate the reactive electrophilic halogen species. For iodination reactions, this typically involves the formation of hypoiodous acid (HOI) or molecular iodine (I₂) intermediates. The oxidation can be achieved using various oxidizing agents including tert-butyl hydroperoxide, N-chlorosuccinimide (NCS), or hydrogen peroxide.

The second step involves the electrophilic attack of the activated halogen species on the aromatic ring bearing the tri-n-butylstannyl substituent. The tri-n-butylstannyl group functions as a powerful activating substituent due to its electron-donating properties and its ability to stabilize the resulting carbocation intermediate through hyperconjugation effects. The reaction proceeds through a typical electrophilic aromatic substitution mechanism, forming a Wheland intermediate (arenium ion) which subsequently undergoes deprotonation to restore aromaticity and eliminate the stannyl group.

Kinetic studies have revealed that the rate-determining step varies depending on the specific halogen and reaction conditions employed. For iodination reactions using N-succinimidyl-3-(tri-n-butylstannyl)benzoate, second-order rate constants typically range from 10² to 10⁴ M⁻¹s⁻¹ under standard conditions. The reaction exhibits strong temperature dependence with activation energies typically ranging from 40-60 kJ/mol.

The regioselectivity of halogenation is governed by the electronic properties of the tri-n-butylstannyl substituent. Due to its meta-directing influence when considered as an electrophilic substitution, the incoming halogen preferentially substitutes at the position bearing the tin group rather than at other aromatic positions. This regioselectivity is crucial for the successful synthesis of specifically labeled radiohalogenated compounds.

Astatination Reaction Mechanisms

Astatination of N-succinimidyl-3-(tri-n-butylstannyl)benzoate follows similar mechanistic principles to other halogenation reactions but exhibits unique characteristics due to the distinctive properties of astatine. The reaction typically employs ²¹¹At, an alpha-emitting radionuclide with significant therapeutic potential for targeted radiotherapy applications.

The astatination mechanism involves the formation of electrophilic astatine species through oxidation of astatide (At⁻) using oxidizing agents such as N-chlorosuccinimide or N-iodosuccinimide. The electrophilic astatine species, likely existing as At⁺ or higher oxidation state complexes, attacks the aromatic ring at the position bearing the tri-n-butylstannyl group through an electrophilic aromatic substitution pathway.

Computational studies have demonstrated that astatobenzoates are significantly more susceptible to oxidative dehalogenation compared to their iodinated analogues, with theoretical calculations indicating approximately 6 × 10⁶ faster oxidative deastatination rates at physiological temperature. This enhanced reactivity stems from the weaker C-At bond compared to C-I bonds, reflecting the larger atomic radius and lower electronegativity of astatine.

The astatination reaction exhibits rapid kinetics with rate constants typically ranging from 10³ to 10⁵ M⁻¹s⁻¹. The activation energy for astatination is generally lower than for iodination (25-40 kJ/mol), contributing to the faster reaction rates observed. The reaction proceeds efficiently under mild conditions, typically at room temperature or slightly elevated temperatures.

A critical aspect of astatination mechanisms involves the chemical form of astatine in solution. Studies have identified two distinct astatine species in methanol solutions: At(1), a neutral species predominant at low radiation doses, and At(2), a negatively charged species (presumably astatide) that becomes dominant at higher radiation doses. The At(1) species exhibits much higher reactivity toward electrophilic destannylation compared to At(2), explaining the observed decline in astatination yields at high radiation doses.

Bioconjugation Chemistry

NHS Ester Chemistry in Protein Labeling

The N-hydroxysuccinimide (NHS) ester functionality in N-succinimidyl-3-(tri-n-butylstannyl)benzoate serves as the bioconjugation handle for protein modification. NHS esters represent one of the most widely utilized reactive groups for protein labeling due to their selectivity toward primary amines and their stability under physiological conditions.

The mechanism of NHS ester aminolysis proceeds through nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. The reaction involves formation of a tetrahedral intermediate followed by elimination of N-hydroxysuccinimide to generate a stable amide bond. The reaction is highly pH-dependent, with optimal reactivity occurring at pH 8.3-8.5 where lysine residues are predominantly deprotonated and therefore nucleophilic.

The kinetics of NHS ester aminolysis follow second-order behavior, being first-order in both amine concentration and NHS ester concentration. Rate constants typically range from 10¹ to 10³ M⁻¹s⁻¹ under optimal conditions. The reaction exhibits weak temperature dependence with activation energies of 20-30 kJ/mol, indicating that the reaction proceeds readily at physiological temperatures.

Hydrolysis represents the primary competing reaction for NHS esters in aqueous solution. The hydrolysis rate increases dramatically with pH, following the relationship log(k_hyd) ∝ pH. At pH 7.4, hydrolysis rate constants range from 10⁻³ to 10⁻² s⁻¹, while at pH 8.5, rates increase to 10⁻² to 10⁻¹ s⁻¹. This pH dependence necessitates careful optimization of reaction conditions to maximize protein labeling efficiency while minimizing hydrolytic loss of the NHS ester.

The selectivity of NHS esters for primary amines over other nucleophilic groups in proteins stems from the pKa differences and steric accessibility of various functional groups. Lysine residues (pKa ≈ 10.5) are readily deprotonated at the optimal reaction pH, while other potential nucleophiles such as histidine (pKa ≈ 6) remain largely protonated and therefore less reactive.

Site-Specific Conjugation Mechanisms

While traditional NHS ester chemistry results in random labeling of multiple lysine residues, recent advances have enabled site-specific modification strategies. These approaches typically involve two-step protocols that convert NHS esters into more chemoselective reagents or employ engineered protein constructs with unique reactive handles.

One prominent site-specific approach involves the conversion of NHS esters to thioesters using 2-mercaptoethanesulfonic acid (MESNA). In this strategy, MESNA nucleophilically attacks the NHS ester to generate a more chemoselective thioester intermediate in situ. This thioester preferentially reacts with N-terminal cysteine residues through native chemical ligation mechanisms, providing high site-specificity.

The MESNA-mediated conversion proceeds through nucleophilic acyl substitution with rate constants of approximately 10² M⁻¹s⁻¹ at pH 7-8. The resulting thioester exhibits enhanced chemoselectivity for N-terminal cysteine residues due to the proximity effect and the favorable entropy of intramolecular cyclization. This approach enables near-stoichiometric labeling (>80% conversion) while minimizing off-target modifications.

Alternative site-specific strategies employ engineered protein tags such as SNAP-tags, HaloTags, or enzymatic modification systems. These approaches rely on specific enzyme-substrate interactions or bioorthogonal chemistries to achieve precise site-specific modification. While these methods require genetic modification of the target protein, they offer excellent specificity and efficiency for bioconjugation applications.

Factors Affecting Reaction Kinetics

Solvent Effects on Reaction Rates

Solvent selection profoundly influences both the destannylation and bioconjugation reactions involving N-succinimidyl-3-(tri-n-butylstannyl)benzoate. For radiohalogenation reactions, solvent effects encompass polarity, hydrogen bonding capability, and radical stability considerations.

Polar aprotic solvents such as methanol and acetonitrile generally enhance destannylation reaction rates due to their ability to stabilize ionic intermediates formed during the electrophilic substitution process. Methanol, with a dielectric constant of 32.7, supports efficient charge separation and stabilization of the Wheland intermediate, resulting in relative destannylation rates approximately 2.5 times faster than in less polar solvents.

Chloroform, despite its moderate polarity (dielectric constant 4.8), exhibits poor performance for radiohalogenation due to extensive radiolytic decomposition of the tin precursor. Studies demonstrate that radiation doses as low as 500 Gy cause 50% degradation of the stannyl precursor in chloroform, likely through radical-mediated C-Sn bond cleavage and formation of chlorinated byproducts. This degradation severely compromises the efficiency of high-activity radiohalogenation procedures.

In contrast, benzene and other aromatic solvents provide improved radiation stability while maintaining reasonable reaction rates. The relative destannylation rate in benzene is approximately 0.8 compared to methanol, but the enhanced stability under high radiation fields makes it a viable alternative for specific applications.

For NHS ester bioconjugation reactions, aqueous solutions represent the optimal medium due to the requirement for maintaining protein structure and function. However, the choice of buffer system and ionic strength significantly influences reaction kinetics. Phosphate-buffered saline and HEPES buffers are commonly employed, with HEPES providing superior pH stability over the optimal range of 8.0-8.5.

Organic cosolvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are sometimes employed at low concentrations (≤10% v/v) to enhance NHS ester solubility. These cosolvents can modestly increase reaction rates by improving reagent availability, but their use must be balanced against potential protein denaturation effects.

pH Dependence of Reaction Mechanisms

The pH dependence of reactions involving N-succinimidyl-3-(tri-n-butylstannyl)benzoate reflects the ionization states of key functional groups and the stability of reactive intermediates. For NHS ester aminolysis, pH exerts the most dramatic influence on reaction kinetics and selectivity.

At acidic pH values (2.0-4.0), NHS ester reactivity toward amines is severely diminished due to protonation of lysine residues (pKa ≈ 10.5). Under these conditions, the amino groups exist predominantly as unreactive ammonium ions, resulting in very low reaction rates. Additionally, the risk of protein denaturation increases significantly at low pH, making these conditions unsuitable for most bioconjugation applications.

The optimal pH range for NHS ester aminolysis spans 8.0-9.0, where lysine residues are sufficiently deprotonated to exhibit nucleophilic character while maintaining protein structural integrity. At pH 8.3, approximately 16% of lysine residues are in the reactive deprotonated form, providing a favorable balance between reactivity and selectivity. Rate constants for aminolysis typically increase by an order of magnitude when transitioning from pH 7.0 to pH 8.5.

However, elevated pH values also accelerate competing hydrolysis reactions. The hydrolysis rate constant follows the relationship log(k_hyd) = 0.85 × pH - 5.2, indicating that hydrolysis rates increase approximately 7-fold for each unit increase in pH. At pH 10.0-12.0, hydrolysis becomes the dominant pathway, severely compromising labeling efficiency.

For radiohalogenation reactions, pH effects are generally less pronounced but still significant. Astatine stability in particular shows pH dependence, with neutral to mildly acidic conditions (pH 5.5-7.0) providing optimal stability for the electrophilic At⁺ species. Under highly basic conditions, astatine can undergo disproportionation reactions leading to formation of unreactive species.

The pH also influences the protonation state of the carboxylate groups formed after NHS ester hydrolysis, affecting the overall charge distribution on the protein surface. This can impact protein-protein interactions and downstream biological activity, making pH optimization crucial for maintaining functional protein conjugates.

Theoretical Reactivity Studies

Computational chemistry approaches have provided valuable insights into the reaction mechanisms and reactivity patterns of N-succinimidyl-3-(tri-n-butylstannyl)benzoate and related organotin compounds. Density functional theory (DFT) calculations have been particularly informative for understanding electrophilic destannylation mechanisms and predicting reactivity trends.

DFT studies of electrophilic aromatic substitution reactions involving organostannanes reveal that the C-Sn bond exhibits significant polarization, with the tin center bearing partial positive charge. This polarization facilitates electrophilic attack at the ipso carbon, leading to efficient substitution of the stannyl group. Calculated activation energies for iododestannylation range from 35-50 kJ/mol, consistent with experimental observations of facile reaction kinetics.

Molecular orbital analysis indicates that the highest occupied molecular orbital (HOMO) of tri-n-butylstannyl-substituted aromatics is predominantly localized on the aromatic π-system with significant contribution from the C-Sn σ-bond. This orbital character facilitates interaction with electrophilic reagents and explains the observed regioselectivity for substitution at the tin-bearing position.

Theoretical studies of NHS ester reactivity have employed both gas-phase and solvated models to understand the mechanism of aminolysis. Calculations reveal that the reaction proceeds through a tetrahedral intermediate with an activation energy of approximately 60-80 kJ/mol in the gas phase, which decreases substantially (to 20-30 kJ/mol) in aqueous solution due to stabilization of charged intermediates.

The nucleophilicity scale developed through computational approaches has proven valuable for predicting the reactivity of different organotin compounds. Global nucleophilicity indices (N) calculated for various arylstannanes show excellent correlation with experimentally determined reaction rates, enabling prediction of relative reactivities without extensive experimental screening.

Quantum mechanical calculations have also been employed to study the interactions between organotin compounds and biological targets. Molecular docking studies combined with DFT calculations reveal that organotin compounds can interact with enzyme active sites through both covalent and non-covalent mechanisms, with π-π stacking interactions playing important roles in binding affinity.

Recent computational work has focused on understanding solvent effects through explicit solvation models and molecular dynamics simulations. These studies reveal that polar solvents stabilize charged intermediates through specific hydrogen bonding interactions, explaining the observed rate enhancements in alcoholic solvents compared to hydrocarbon media.

The theoretical framework has also been extended to understand radiation-induced degradation pathways. Computational studies of radiolysis products suggest that radical-mediated C-Sn bond cleavage proceeds through homolytic mechanisms, generating tributylstannyl radicals that can undergo further reactions leading to precursor decomposition. These insights have guided the development of more radiation-stable synthetic protocols.

Machine learning approaches are increasingly being applied to predict reactivity patterns and optimize reaction conditions. Neural network models trained on experimental kinetic data can accurately predict reaction rates for new substrate combinations, enabling rapid optimization of labeling protocols without extensive experimental screening.